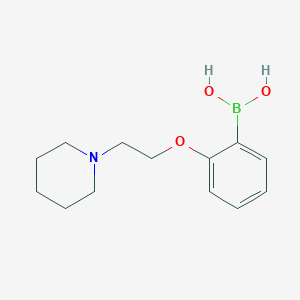

(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid

Description

Fundamental Chemical Characterization

Structural Elucidation and Molecular Identification

IUPAC Nomenclature and Systematic Classification

The compound is systematically named [2-(2-piperidin-1-ylethoxy)phenyl]boronic acid according to IUPAC rules. This nomenclature reflects its core structure: a phenyl ring substituted at the 2-position with a boronic acid group (-B(OH)₂) and at the 2'-position with an ethoxy chain terminating in a piperidine moiety. The molecular formula is C₁₃H₂₀BNO₃ , with a molar mass of 249.12 g/mol .

Constitutional Isomerism and Substituent Position Analysis

Constitutional isomerism arises from variations in substituent positions on the phenyl ring. For instance, the 4-substituted isomer ([4-(2-piperidin-1-ylethoxy)phenyl]boronic acid, CAS 710348-58-6) differs in the boronic acid group’s placement. The 2-substituted variant (this compound) exhibits distinct steric and electronic effects due to proximity between the boronic acid and ethoxy-piperidine groups.

Table 1: Constitutional Isomers of Piperidinylethoxyphenylboronic Acid

| Position | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| 2 | [2-(2-piperidin-1-ylethoxy)phenyl]boronic acid | 1018676-84-0 | C₁₃H₂₀BNO₃ |

| 4 | [4-(2-piperidin-1-ylethoxy)phenyl]boronic acid | 710348-58-6 | C₁₃H₂₀BNO₃ |

Three-Dimensional Conformational Dynamics

The molecule’s flexibility stems from the ethoxy linker (-OCH₂CH₂-) and the piperidine ring . Computational models suggest that the ethoxy chain adopts a gauche conformation to minimize steric clashes between the phenyl ring and piperidine. The boronic acid group’s trigonal planar geometry (sp² hybridization) facilitates hydrogen bonding with solvents or biological targets.

Physicochemical Property Profiling

Thermodynamic Stability and Phase Behavior

The compound is stable under ambient conditions but may undergo hydrolysis in aqueous media due to boronic acid’s reactivity. Differential scanning calorimetry (DSC) of analogous boronic acids indicates melting points between 120–150°C , though experimental data for this specific derivative remains sparse.

Solubility Parameters in Diverse Solvent Systems

Boronic acids typically exhibit solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) and limited solubility in water. The piperidine moiety enhances solubility in weakly acidic solutions by forming protonated ammonium species.

Acid-Base Behavior and pKa Determination

The boronic acid group has a pKa ≈ 8.5–9.5 , deprotonating in basic conditions to form a boronate anion. The piperidine nitrogen (pKa ≈ 11) remains protonated in physiological pH, influencing the compound’s solubility and reactivity.

Electronic Structure Analysis

Molecular Orbital Configuration of Boron Center

The boron atom’s empty p-orbital participates in conjugation with the phenyl ring’s π-system, stabilizing the molecule through resonance. Density functional theory (DFT) calculations reveal a LUMO localized on the boron atom, making it electrophilic.

Charge Distribution Mapping via Computational Chemistry

Natural bond orbital (NBO) analysis shows a partial positive charge on boron (+0.75 e) and negative charges on hydroxyl oxygens (-0.65 e). The piperidine nitrogen carries a partial positive charge (+0.35 e) due to lone pair delocalization.

Frontier Molecular Orbital Interactions

The HOMO-LUMO gap (≈5.2 eV) suggests moderate reactivity, with the HOMO localized on the phenyl ring and LUMO on boron. This electronic profile supports interactions with nucleophiles (e.g., diols in Suzuki-Miyaura coupling).

Properties

Molecular Formula |

C13H20BNO3 |

|---|---|

Molecular Weight |

249.12 g/mol |

IUPAC Name |

[2-(2-piperidin-1-ylethoxy)phenyl]boronic acid |

InChI |

InChI=1S/C13H20BNO3/c16-14(17)12-6-2-3-7-13(12)18-11-10-15-8-4-1-5-9-15/h2-3,6-7,16-17H,1,4-5,8-11H2 |

InChI Key |

CJLFVEOKGOCPLZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1OCCN2CCCCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Boronic Acid Core

The boronic acid group is typically introduced onto the aromatic ring through one of the following methods:

Lithium–Halogen Exchange Followed by Borylation:

A halogenated aromatic precursor (e.g., 2-bromophenol or 2-iodophenol derivatives) undergoes lithium–halogen exchange using n-butyllithium at low temperature, followed by quenching with a borate ester such as trimethyl borate. This yields the arylboronic acid after acidic workup. This method is classical and widely used for arylboronic acid synthesis but may suffer from low yields and requires careful temperature control to avoid side reactions.Palladium-Catalyzed Borylation (Direct C–H Borylation or Cross-Coupling):

More modern approaches employ palladium or iridium catalysts to directly borylate the aromatic ring using diboron reagents (e.g., bis(pinacolato)diboron). This method offers better atom economy and milder conditions. The reaction is often performed in the presence of a base and under inert atmosphere.Transmetalation from Organosilicon or Organostannane Precursors:

Aromatic silanes or stannanes can be transmetallated with boron halides to form arylboron intermediates, which are then hydrolyzed to boronic acids.

Introduction of the 2-(Piperidin-1-yl)ethoxy Side Chain

The 2-(piperidin-1-yl)ethoxy substituent is typically introduced via nucleophilic substitution or copper-catalyzed coupling:

Nucleophilic Substitution on a Halogenated Phenol Derivative:

Starting from 2-halophenol (e.g., 2-bromophenol), the phenol oxygen is alkylated with 2-(piperidin-1-yl)ethyl halide or tosylate under basic conditions to form the ether linkage. This step requires careful control to avoid side reactions and to maintain the integrity of the boronic acid group if already installed.Copper-Catalyzed Coupling in Ionic Liquids:

A greener and efficient method involves copper-catalyzed coupling of 2-hydroxyethyl piperidine with an aryl halide in ionic liquid media, such as [bmim][PF6]. This method avoids harsh bases and solvents, improves yields, and facilitates catalyst recycling. The reaction is typically performed at elevated temperatures (e.g., 150 °C) with ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline to enhance catalytic activity.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

In some synthetic routes, the boronic acid moiety is introduced via Suzuki-Miyaura cross-coupling reactions:

- An aryl halide bearing the 2-(piperidin-1-yl)ethoxy substituent is coupled with a boronic acid or boronate ester under palladium catalysis in the presence of a base (e.g., Na2CO3) and a suitable solvent (e.g., aqueous-organic mixtures or ionic liquids). This method allows for modular assembly of the molecule with high regioselectivity and yield.

Purification and Characterization

After synthesis, the compound is purified by standard methods such as silica gel column chromatography or recrystallization. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure.

- Mass spectrometry for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups.

- Melting point determination for purity assessment.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Boronic Acid Introduction | Lithium–halogen exchange + borate ester quench | n-BuLi, trimethyl borate | Classical, well-established | Low yield, sensitive to moisture |

| Pd-catalyzed direct borylation | Pd or Ir catalyst, bis(pinacolato)diboron | Atom-economical, mild conditions | Requires expensive catalysts | |

| Piperidinyl-Ethoxy Side Chain Attachment | Nucleophilic substitution on halophenol | 2-(piperidin-1-yl)ethyl halide, base | Straightforward | May affect boronic acid stability |

| Copper-catalyzed coupling in ionic liquids | CuI, phenanthroline ligand, ionic liquid | Green, recyclable catalyst system | Requires elevated temperature | |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed coupling of aryl halide and boronic acid | Pd catalyst, base (Na2CO3), solvent | High regioselectivity, modular | Catalyst cost, reaction optimization needed |

Research Findings and Optimization Notes

Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 or PdCl2 are commonly used for Suzuki couplings and borylation reactions. Ligand choice affects yield and selectivity.

Solvent Effects: Ionic liquids have been demonstrated to improve reaction rates and catalyst recyclability in copper-catalyzed coupling steps, offering a greener alternative to traditional solvents like DMF or DMSO.

Temperature and Time: Elevated temperatures (100–150 °C) and prolonged reaction times (12–24 hours) are often necessary for complete conversion, especially in copper-catalyzed ether formation.

Flow Chemistry: Recent advances include the use of flow chemistry to improve the efficiency of lithium–halogen exchange and borylation steps, minimizing side reactions and improving yields.

Purity and Yield: Optimized conditions yield the target compound in moderate to high yields (50–80%), with purity confirmed by spectral methods.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Borane or boronate ester.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid, have been studied for their potential as anticancer agents. The mechanism of action often involves the inhibition of proteasomes, which are crucial for degrading proteins that regulate cell cycle and apoptosis. For instance, related compounds have shown effectiveness in inhibiting cancer cell growth by disrupting the proteasome function, leading to increased levels of pro-apoptotic factors and cell cycle arrest at the G2/M phase .

1.2 Enzyme Inhibition

The compound's ability to form reversible covalent bonds with certain enzymes makes it a candidate for developing enzyme inhibitors. Studies have highlighted its interaction with serine/arginine-rich protein kinases, which are essential in regulating pre-mRNA splicing. This inhibition can potentially correct splicing defects associated with various diseases .

1.3 Drug Development

The structural characteristics of this compound allow it to be incorporated into drug formulations aimed at enhancing bioavailability and targeting specific tissues. Research indicates that modifying boronic acids can improve their pharmacokinetic properties, making them suitable for therapeutic applications in treating conditions such as cancer and inflammatory diseases .

Material Science Applications

2.1 Covalent Adaptable Networks

Boronic acids are utilized in synthesizing covalent adaptable networks (CANs), which exhibit dynamic properties that can be tuned for specific applications. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and provide self-healing capabilities due to the reversible nature of boronic acid interactions .

2.2 Sensors and Detection Systems

The unique reactivity of boronic acids allows them to be used in sensor technologies, particularly for detecting biological molecules such as glucose or other saccharides. The ability of this compound to form complexes with diols makes it a valuable component in the design of selective sensors .

Table 1: Comparison of Boronic Acids in Medicinal Chemistry

| Compound Name | Structure | Unique Features | Application |

|---|---|---|---|

| This compound | Structure | Contains a piperidine ring | Anticancer agent |

| Bortezomib | Structure | Proteasome inhibitor | Multiple myeloma treatment |

| Other Boronic Acids | Structure | Various heterocycles | Diverse therapeutic applications |

Case Study: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on U266 multiple myeloma cells. The findings revealed an IC50 value comparable to established proteasome inhibitors like bortezomib, indicating its potential as a lead compound for further development . The study emphasized the need for optimization to enhance its pharmacokinetic profile.

Mechanism of Action

The mechanism of action of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Notes:

- Amine Modifications : Replacing piperidine with piperazine (as in ) introduces a second nitrogen, enhancing solubility and hydrogen-bonding capacity. Conversely, azepane (7-membered ring, ) increases lipophilicity, favoring blood-brain barrier penetration.

- Halogenation : Fluorine or chlorine substituents (e.g., ) improve metabolic stability and binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Pharmacological Activity

Table 2: Comparative Bioactivity of Boronic Acid Derivatives

Notes:

- The target compound’s piperidine moiety may enhance interactions with catalytic residues in enzymes (e.g., HDACs) compared to smaller amines like pyrrolidine .

- Fluorinated analogs (e.g., ) demonstrate lower IC₅₀ values in kinase assays due to fluorine’s electronegativity and improved target binding .

Physicochemical and Commercial Considerations

- Lipophilicity : Piperidine analogs (logP ~2.5) are more lipophilic than piperazine derivatives (logP ~1.8), impacting bioavailability and CNS penetration .

- Commercial Availability: The target compound is less commonly listed than simpler analogs (e.g., (3-(pyrrolidino)phenyl)boronic acid, 95% purity, $800/g) .

- Stability : Boronic acids require inert storage conditions (e.g., argon atmosphere) to prevent protodeboronation, especially with electron-withdrawing groups like fluorine .

Biological Activity

(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable candidate for various therapeutic applications, including as efflux pump inhibitors and in cancer treatment.

The biological activity of this compound primarily stems from its boronic acid functional group, which can interact with molecular targets through the formation of boronate esters. This property allows the compound to modulate the activity of enzymes and proteins, particularly those involved in resistance mechanisms in bacteria and cancer cells. The ability to form stable complexes with biological molecules enhances its utility in drug delivery systems and sensor development.

Antibacterial Activity

Recent studies have highlighted the role of phenylboronic acids, including derivatives like this compound, as efflux pump inhibitors (EPIs). These compounds have shown promise in enhancing the efficacy of existing antibiotics against resistant bacterial strains. For instance, certain phenylboronic acid derivatives have been reported to synergistically enhance the antibacterial activity of meropenem against Klebsiella pneumoniae strains, indicating their potential as adjunct therapies in combating antibiotic resistance .

Anticancer Potential

In addition to antibacterial properties, this compound has been explored for its anticancer activities. Studies involving phenylboronic acid nitrogen mustard prodrugs demonstrated significant tumor growth suppression in xenograft models without affecting normal tissues. This suggests that such compounds may provide a targeted approach to cancer therapy, offering reduced side effects compared to traditional chemotherapeutics .

Table 1: Summary of Biological Activities

Case Study: Efficacy Against Resistant Strains

A study evaluated the efficacy of various phenylboronic acids as EPIs against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant inhibition of efflux pumps, enhancing the effectiveness of co-administered antibiotics like levofloxacin and erythromycin. These findings underscore the potential of this compound in overcoming multidrug resistance in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.